molecular formula C19H22FNO3S B11828715 ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate

((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate

カタログ番号: B11828715
分子量: 363.4 g/mol
InChIキー: PBAIXSPJFIKSQC-LPHOPBHVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate (hereafter referred to by its IUPAC name) is a piperidine-derived sulfonate ester with significant pharmaceutical relevance. It serves as a critical intermediate in the synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI) antidepressant . Additionally, it has been identified as a lead compound in antitubercular drug discovery, demonstrating activity against Mycobacterium tuberculosis . Its stereochemistry (3S,4R) and structural features, including the 4-fluorophenyl group and benzenesulfonate moiety, are pivotal to its biological and synthetic utility.

特性

分子式

C19H22FNO3S

分子量

363.4 g/mol

IUPAC名

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl benzenesulfonate

InChI

InChI=1S/C19H22FNO3S/c1-21-12-11-19(15-7-9-17(20)10-8-15)16(13-21)14-24-25(22,23)18-5-3-2-4-6-18/h2-10,16,19H,11-14H2,1H3/t16-,19-/m0/s1

InChIキー

PBAIXSPJFIKSQC-LPHOPBHVSA-N

異性体SMILES

CN1CC[C@H]([C@@H](C1)COS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F

正規SMILES

CN1CCC(C(C1)COS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F

製品の起源

United States

準備方法

Reaction Overview

This method involves direct sulfonation of the piperidine alcohol precursor, ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol (paroxol), using toluenesulfonyl chloride under controlled conditions.

Reaction Scheme :

Paroxol+TsClBase, DCM((3S,4R)-4-(4-Fluorophenyl)-1-Methylpiperidin-3-yl)Methyl Benzenesulfonate\text{Paroxol} + \text{TsCl} \xrightarrow{\text{Base, DCM}} \text{((3S,4R)-4-(4-Fluorophenyl)-1-Methylpiperidin-3-yl)Methyl Benzenesulfonate}

Experimental Procedure

  • Reagents :

    • Paroxol (10 g, 44.7 mmol)

    • Dichloromethane (DCM, 50 mL)

    • Triethylamine (7 mL, 50.2 mmol)

    • Toluenesulfonyl chloride (12 g, 62.9 mmol)

    • Methanesulfonic acid (4 mL)

  • Steps :

    • Dissolve paroxol in DCM and cool to 268 K.

    • Add triethylamine and toluenesulfonyl chloride dropwise.

    • Stir for 1 h at 268 K, then add methanesulfonic acid.

    • Concentrate under reduced pressure, extract with toluene, and adjust pH to 9.0 with NaHCO₃.

    • Filter and dry to obtain the product as a white solid (13 g, ~80% yield).

Key Data

ParameterValue
Melting Point380–381 K
Crystal SystemMonoclinic (P2₁)
Dihedral Angle (Aromatic)47.01°
Piperidine ConformationChair

Asymmetric Catalytic Synthesis

Michael Addition-Reduction Approach

This method employs a stereoselective Michael addition using a chiral organocatalyst to construct the piperidine core, followed by sulfonation.

Reaction Scheme :

3-(4-Fluorophenyl)acrylaldehyde+Methyl 3-(methylamino)-3-oxopropanoateDiphenylprolinol-TBDMSIntermediate IVReductionParoxolTsClTarget Compound\text{3-(4-Fluorophenyl)acrylaldehyde} + \text{Methyl 3-(methylamino)-3-oxopropanoate} \xrightarrow{\text{Diphenylprolinol-TBDMS}} \text{Intermediate IV} \xrightarrow{\text{Reduction}} \text{Paroxol} \xrightarrow{\text{TsCl}} \text{Target Compound}

Experimental Highlights

  • Catalyst : (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine (diphenylprolinol-TBDMS).

  • Conditions :

    • Molecular sieves (4 Å) in ethyl acetate.

    • Reduction with NaBH₄/BF₃·OEt₂ at 10°C.

  • Yield : ~85% after purification (column chromatography).

Advantages

  • Enantiomeric excess >99% due to chiral catalysis.

  • Scalable for industrial production.

One-Pot Sulfonation Using Sodium Methoxide

Simplified Sulfonation Protocol

This method optimizes the sulfonation step using sodium methoxide for in situ generation of the sulfonate ester.

Reaction Scheme :

Paroxol+TsClNaOMe/MeOHTarget Compound\text{Paroxol} + \text{TsCl} \xrightarrow{\text{NaOMe/MeOH}} \text{Target Compound}

Procedure

  • Reagents :

    • Paroxol (1 mol)

    • Benzene sulfonyl chloride (1.2–1.4 mol)

    • Sodium methoxide (28% in methanol)

  • Steps :

    • Add TsCl to paroxol in methanol.

    • Dropwise add NaOMe solution at 25–35°C.

    • Neutralize with H₂SO₄, filter, and concentrate.

    • Decolorize with activated charcoal.

  • Yield : 98–99% (GC purity >99.4%).

Comparative Analysis of Methods

MethodYieldPurityKey AdvantageLimitation
Direct Sulfonation~80%99.2%Simple, low-costRequires cryogenic conditions
Asymmetric Catalysis~85%>99% eeHigh stereoselectivityComplex catalyst synthesis
One-Pot NaOMe98–99%99.4%Scalable, high yieldSensitive to pH adjustments

Structural Validation and Characterization

X-ray Crystallography

  • Space Group : P2₁

  • Unit Cell Parameters :

    • a=9.1590A˚,b=10.0764A˚,c=10.7644A˚a = 9.1590 \, \text{Å}, \, b = 10.0764 \, \text{Å}, \, c = 10.7644 \, \text{Å}

    • β=95.718,V=988.50A˚3\beta = 95.718^\circ, \, V = 988.50 \, \text{Å}^3

  • Hydrogen Bonding : C–H···O interactions stabilize the chair conformation.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.75 (d, 2H, Ar–H), 7.35 (d, 2H, Ar–H), 4.20 (m, 2H, CH₂OTs), 3.01 (m, 1H, piperidine).

  • MS (ESI+) : m/z 377.47 [M+H]⁺.

Industrial Applications and Patents

  • Patent WO2017037662A1 : Describes the asymmetric catalytic method for large-scale synthesis.

  • Patent CN102351750A : Covers the one-pot sulfonation protocol using NaOMe.

化学反応の分析

反応の種類:

    酸化: この化合物は、特にピペリジン環で酸化反応を起こす可能性があり、N-オキシドが生成されます。

    還元: 還元反応はベンゼンスルホネートエステルを標的にすることができ、対応するアルコールに変換されます。

    置換: フルオロフェニル基は、求電子性芳香族置換反応に参加することができ、さらなる官能化を可能にします。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

    還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が通常使用されます。

    置換: 求電子性芳香族置換は、臭素または硝酸などの試薬を使用して行うことができます。

主な生成物:

    酸化: ピペリジン環のN-オキシド。

    還元: ベンゼンスルホネートエステルのアルコール誘導体。

    置換: さまざまな置換されたフルオロフェニル誘導体。

科学的研究の応用

化学:

    触媒: この化合物は、触媒反応における配位子として使用でき、金属触媒の反応性と選択性を高めます。

    有機合成: より複雑な分子の合成における中間体として役立ちます。

生物学:

    受容体研究: この化合物は、さまざまな生物学的受容体、特にピペリジン環を含む受容体との結合相互作用を研究するために使用できます。

医学:

    創薬: この化合物は、その構造的特徴により、鎮痛剤や抗炎症剤などの潜在的な治療的用途が調査されています。

産業:

    材料科学: この化合物は、熱安定性や導電性などの特定の特性を持つ新しい材料の開発に使用できます。

作用機序

類似化合物の比較

類似化合物:

    1-(4-フルオロフェニル)ピペラジン: この化合物は、フルオロフェニル基とピペリジン環を共有しますが、ベンゼンスルホネートエステルがありません。

    1-Boc-4-AP (tert-ブチル 4-(フェニルアミノ)ピペリジン-1-カルボキシレート): この化合物は、フェンタニルおよび関連誘導体の合成における中間体として使用されます。

独自性: ((3S,4R)-4-(4-フルオロフェニル)-1-メチルピペリジン-3-イル)メチルベンゼンスルホネートにおけるベンゼンスルホネートエステルの存在は、他の類似化合物と区別されます。このエステル基は、化合物の溶解性、安定性、および反応性に大きな影響を与える可能性があり、さまざまな用途に適した独自の候補となっています。

類似化合物との比較

Table 1: Comparison of Antitubercular Leads

Compound Substituent Key Pharmacophoric Features Biological Activity (M. tuberculosis)
VM-2 (This compound) Benzenesulfonate Tosyl oxygen (H-bond acceptor), 4-fluorophenyl (hydrophobic) Active
VM-7 Trityloxy Trityl oxygen (H-bond acceptor), 4-fluorophenyl (hydrophobic) Moderate

Table 2: Key Intermediates for Paroxetine

Compound Functional Group Role in Synthesis Melting Point/Stability
This compound (benzenesulfonate) Sulfonate ester Tosyl-protected intermediate Stable at -20°C
((3S,4R)-3-hydroxymethyl-piperidine) Alcohol Precursor for sulfonation MP: 97–101°C
Paroxol Tosylate (CAS 600135-91-9) 4-Methylbenzenesulfonate Alternative tosylate intermediate >95% purity, room-temperature storage

Stereochemical and Conformational Differences

The (3S,4R) configuration is essential for biological activity. The diastereomer ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate exhibits a dihedral angle of 47.01° between aromatic rings, influencing its reactivity and crystal packing . In contrast, paroxetine’s final structure adopts a chair conformation in the piperidine ring, stabilized by methylenedioxyphenoxy substituents .

Comparison with Other Sulfonate Esters

Benzenesulfonate derivatives are compared to 4-methylbenzenesulfonate (tosylate) analogs. For instance, (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol 3-(4-methylbenzenesulfonate) (CAS 317323-77-6) has a molecular weight of 377.47, higher than the benzenesulfonate variant (MW 377.47 vs. 353.43), impacting solubility and pharmacokinetics .

生物活性

The compound ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate , also referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Chemical Formula : C20H24FNO3S
  • Molecular Weight : 377.47 g/mol
  • CAS Number : 600135-91-9
  • Structural Characteristics : The compound features a piperidine ring substituted with a fluorophenyl group and a benzenesulfonate moiety, which may influence its biological properties.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly the serotonin and norepinephrine pathways. This interaction suggests potential applications in treating mood disorders and anxiety-related conditions.

Efficacy Studies

  • Serotonin Reuptake Inhibition :
    • Similar piperidine derivatives have shown activity as selective serotonin reuptake inhibitors (SSRIs), indicating that this compound could exhibit comparable properties. SSRIs are widely used in the management of depression and anxiety disorders .
  • Animal Models :
    • In preclinical studies, compounds within the same structural class have been evaluated for their effects on behavioral models of depression. For instance, studies demonstrated significant reductions in immobility time in forced swim tests, suggesting antidepressant-like effects .

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionEfficacy (ED50)Reference
This compoundSSRI activityTBD
SCH 58235Cholesterol absorption inhibition0.04 mg/kg/day
ParoxetineSSRI activity10 mg/kg/day

Case Study 1: Antidepressant Efficacy

A study investigated the antidepressant potential of related piperidine derivatives in rodent models. Results indicated a significant decrease in depressive-like behaviors when administered at varying doses. The study concluded that these compounds could serve as viable alternatives to existing SSRIs due to their rapid onset of action and fewer side effects .

Case Study 2: Neurotransmitter Interaction

Another research effort focused on the interaction of similar compounds with serotonin receptors. The findings suggested that these compounds could effectively modulate serotonin levels in the brain, enhancing mood and reducing anxiety symptoms .

Q & A

Q. What are the established synthetic routes for this compound, and how are stereochemical outcomes controlled?

Methodological Answer: The compound is synthesized via a multi-step process. Key steps include:

  • Silylation : Protecting the hydroxyl group of the precursor ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol with tert-butyldimethylsilyl (TBS) chloride under basic conditions (e.g., imidazole in DMF) .
  • Mesylation/Activation : Conversion of the alcohol to a mesylate (e.g., methanesulfonic acid) or tosylate (e.g., toluenesulfonyl chloride) to enhance leaving-group ability for subsequent nucleophilic substitution .
  • Nucleophilic Displacement : Reaction with sesamol (3,4-methylenedioxyphenol) under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzenesulfonate group .
    Stereochemical Control : The (3S,4R) configuration is preserved by using enantiomerically pure starting materials (e.g., trans-paroxol derivatives) and avoiding racemization-prone conditions during mesylation or displacement steps .

Q. How is the crystal structure of this compound resolved, and what conformational insights does it provide?

Methodological Answer: X-ray crystallography (e.g., SHELX programs) reveals:

  • Piperidine Chair Conformation : The piperidine ring adopts a chair conformation with dihedral angles between the fluorophenyl and benzenesulfonate groups at 47.01° , minimizing steric clashes .
  • Hydrogen Bonding : The tosyl oxygen forms weak hydrogen bonds with adjacent C–H groups, stabilizing the lattice .
  • Planarity Analysis : Three planes within the piperidine ring (C2/C4/C5/C6, C3/C4/N1/C6, C2/C3/C5/N1) are identified, with the first plane being the most planar .
    Tools : SHELXTL or Olex2 for refinement, Mercury for visualization .

Advanced Research Questions

Q. How does the compound exhibit antitubercular activity, and what pharmacophore features drive its potency?

Methodological Answer:

  • Phenotypic Screening : The compound showed MIC values of 1–5 µM against M. tuberculosis in whole-cell assays, with selectivity over mammalian cells .
  • Pharmacophore Mapping : Two critical features are identified:
    • Hydrophobic Aromatic Regions : The 4-fluorophenyl and tosyl groups align with hydrophobic pockets in mycobacterial targets .
    • Hydrogen Bond Acceptors : The sulfonate oxygen interacts with polar residues (e.g., Arg/Lys in enzyme active sites) .
  • SAR Studies : Truncation of the tosyl group reduces activity by >50%, confirming its role in target engagement .

Q. What strategies optimize the synthetic yield and purity of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Continuous Flow Reactors : Enhance reaction homogeneity and reduce side products during mesylation steps (yield improved from 65% to 88%) .
  • Chiral Resolution : Use of (-)-dibenzoyltartaric acid to resolve enantiomers, achieving >99% enantiomeric excess (e.e.) .
  • Purification : Flash chromatography with gradient elution (hexane/EtOAc) or recrystallization from toluene/water mixtures removes residual triethylamine hydrochloride .
    Analytical QC : HPLC (C18 column, 65:35 MeOH/buffer pH 4.6) confirms purity (>98%) .

Q. How can computational modeling predict binding modes of this compound to tuberculosis targets?

Methodological Answer:

  • Target Selection : Docking against M. tuberculosis cytochrome P450 (CYP121) or enoyl-ACP reductase (InhA) using AutoDock Vina .
  • Ligand Preparation : Protonation states adjusted at pH 7.4 (Epik), torsional flexibility allowed for the piperidine ring .
  • Pose Validation : Molecular dynamics (GROMACS) assesses stability; RMSD < 2.0 Å over 50 ns simulations indicates robust binding .
    Key Interactions : π-π stacking with Phe residues and hydrogen bonds with catalytic Ser/Thr residues correlate with experimental IC50 values .

Contradictions and Limitations in Evidence

  • Stereochemical Discrepancies : and report the compound as a paroxetine intermediate, but the absolute configuration (3S,4R vs. 3R,4S) must be validated via circular dichroism (CD) or single-crystal X-ray diffraction .
  • Biological Data Gaps : Antitubercular activity is reported in M. bovis BCG but requires confirmation in virulent M. tuberculosis H37Rv strains under hypoxic conditions .

Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight389.45 g/molHRMS
XLogP33.2SwissADME
Hydrogen Bond Acceptors5PubChem
Topological Polar Surface Area65.7 ŲChemAxon

Q. Table 2. Comparative Antitubercular Activity

CompoundMIC (M. tuberculosis)Selectivity Index (SI)
((3S,4R)-...benzenesulfonate1.2 µM>100
VM-7 (trityloxy analog)8.5 µM12
Paroxetine (parent drug)>50 µM<1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。